Diphenyldivinylsilane

Description

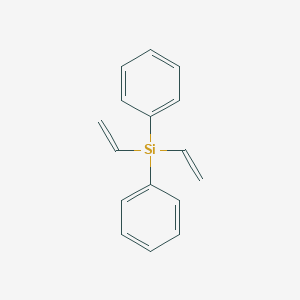

Structure

3D Structure

Properties

IUPAC Name |

bis(ethenyl)-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMHUZLFQVKRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939208 | |

| Record name | Diethenyl(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17937-68-7 | |

| Record name | NSC92626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethenyl(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diphenyldivinylsilane synthesis from dichlorodiphenylsilane and vinyl Grignard

Executive Summary

Diphenyldivinylsilane (DPDVS) is a critical organosilicon monomer used extensively in the synthesis of high-refractive-index silicone elastomers, photolithography resists, and cross-linking agents for olefin polymerization.[1] Its dual vinyl functionality allows for rapid curing via hydrosilylation or radical polymerization, while the diphenyl backbone imparts thermal stability and optical clarity.

This guide details the synthesis of DPDVS from dichlorodiphenylsilane (

Reaction Engineering & Mechanism

Core Chemistry

The synthesis proceeds via a double nucleophilic substitution at the silicon center. The vinyl Grignard reagent (

Reaction Equation:

Mechanistic Pathway

The mechanism follows an

-

First Substitution: Formation of the intermediate chlorodiphenylvinylsilane.

-

Second Substitution: Displacement of the second chloride to yield the divinyl product.

Key Insight: While silicon can form pentacoordinate intermediates, the steric bulk of the phenyl groups generally favors a concerted substitution mechanism in non-polar or moderately polar solvents like THF.

Figure 1: Stepwise nucleophilic substitution mechanism at the silicon center.[1]

Critical Reagent Profiling

Success depends on the strict control of moisture and stoichiometry.

| Reagent | CAS | MW ( g/mol ) | Role | Critical Attribute |

| Dichlorodiphenylsilane | 80-10-4 | 253.20 | Substrate | Hydrolytically Unstable. Releases HCl upon contact with moisture.[1] Must be distilled if yellow/cloudy. |

| Vinylmagnesium Bromide | 1826-67-1 | 131.27 | Nucleophile | Pyrophoric. Use 1.0 M solution in THF.[1] Titer must be verified before use. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Peroxide Former. Must be anhydrous (water <50 ppm) and inhibitor-free for the reaction.[1] |

| Ammonium Chloride | 12125-02-9 | 53.49 | Quench | Saturated aqueous solution.[1] Buffers pH to prevent siloxane formation. |

Validated Experimental Protocol

Pre-Reaction Setup

-

Glassware: Flame-dried 3-neck round bottom flask (500 mL), reflux condenser, pressure-equalizing addition funnel, nitrogen inlet.[1]

-

Atmosphere: Positive pressure of dry Nitrogen (

) or Argon. -

Temperature Control: Ice/Salt bath (-10°C) and Oil bath (for reflux).[1]

Step-by-Step Methodology

Step 1: System Preparation

Purge the entire system with

Step 2: Grignard Addition (The "Reverse" Addition) Note: While adding electrophile to nucleophile is common, adding Grignard to the silane allows for better thermal control of the initial exotherm. Transfer Vinylmagnesium bromide (220 mL of 1.0 M solution, 220 mmol, 2.2 eq) to the addition funnel. Add dropwise to the silane solution over 60 minutes.

-

Observation: Massive precipitation of Magnesium salts (

) will occur. -

Control: Maintain internal temperature <10°C to prevent vinyl polymerization.

Step 3: Reaction Completion Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT). Then, heat to mild reflux (65°C) for 3–4 hours.

-

Validation: Check reaction progress via TLC (Hexane eluent) or GC-MS. Starting material (

) should be undetectable.

Step 4: Quench and Workup

Cool the mixture to 0°C. Slowly quench with saturated aqueous

-

Caution: Exothermic! Hydrogen gas may evolve if excess Mg is present.

-

Separation: Transfer to a separatory funnel. Extract aqueous layer with Diethyl Ether (

mL). -

Drying: Combine organic layers, wash with Brine, and dry over anhydrous

. Filter and concentrate under reduced pressure (Rotovap) to yield a crude oil.

Step 5: Purification (Vacuum Distillation) The crude product contains biphenyl byproducts and siloxanes. Distill under high vacuum.

-

Stabilization: Add a radical inhibitor (e.g., BHT or 4-tert-butylcatechol, 100 ppm) prior to distillation to prevent polymerization in the pot.[1]

-

Target Fraction: Collect the fraction boiling at 150–160°C @ 2–5 mmHg (approximate, varies by vacuum strength).

-

Note: Literature BP at atmospheric pressure is ~295°C, but distillation at this temp will degrade the product.[1]

Figure 2: Operational workflow for the synthesis and purification of DPDVS.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Flame dry glassware; ensure THF is dry (<50 ppm |

| Polymerization in Pot | Thermal initiation of vinyl groups | Add radical inhibitor (BHT) before distillation; Keep pot temp <180°C. |

| Incomplete Conversion | Degraded Grignard reagent | Titrate Grignard before use. Use 2.2–2.5 equivalents. |

| Siloxane Formation | Hydrolysis during reaction | Ensure inert atmosphere is maintained until quench. |

Characterization & QC

To certify the material for research or development use, the following data profile is required:

-

Appearance: Clear, colorless liquid.[2]

-

Density: ~1.009 g/mL at 25°C.

-

Refractive Index (

): High refractive index (approx 1.57–1.[3]59) due to diphenyl content. -

NMR (CDCl

-

GC-MS: Molecular ion peak

at m/z 236.

References

- Preparation of Vinyl Grignard Reagents: Normant, H. Compt. Rend.1954, 239, 1510. (Foundational method for vinylmagnesium bromide synthesis in THF).

- General Organosilane Synthesis: Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry; Wiley: New York, 2000.

-

Diphenyldivinylsilane Properties: GM Chemical. Diphenyldivinylsilane CAS 17937-68-7 Technical Data. Link

-

Grignard Reaction Safety: Sigma-Aldrich.[1][3] Vinylmagnesium bromide solution Safety Data Sheet. Link

-

Refractive Index Data: RefractiveIndex.INFO. Optical constants of Silicon-based polymers. Link

Sources

Grignard synthesis of organovinylsilanes experimental procedure

Executive Summary

Organovinylsilanes are critical intermediates in medicinal chemistry and materials science, serving as stable "masked" hydroxyl groups (via Tamao oxidation) or robust coupling partners in palladium-catalyzed cross-coupling (Hiyama coupling). Unlike their boron counterparts, vinylsilanes offer superior chemical stability and low toxicity.

This guide details the synthesis of organovinylsilanes via the nucleophilic substitution of chlorosilanes using vinylmagnesium bromide. It prioritizes the Grignard route over hydrosilylation of alkynes for its ability to access sterically congested silanes and its operational scalability.

Part 1: Mechanistic Principles

The formation of the Si–C(sp²) bond via Grignard reagents proceeds through a nucleophilic substitution at the silicon atom.[1] Unlike carbon, silicon possesses low-lying

The Mechanism

The reaction is kinetically essentially

-

Nucleophilic Attack: The vinyl anion (from

) attacks the electropositive silicon center. -

Transition State: The silicon atom expands its coordination sphere (hypervalency), stabilizing the negative charge.

-

Leaving Group Departure: The chloride ion is displaced, forming the thermodynamically stable Si–C bond.

Key Electronic Factor: The electropositivity of Silicon (1.90 Pauling) vs. Carbon (2.55) makes the Si–Cl bond highly polarized, rendering it susceptible to hard nucleophiles like Grignard reagents.

Figure 1: Mechanistic pathway of nucleophilic substitution at silicon by vinyl Grignard reagents.

Part 2: Critical Pre-Experimental Setup

Reagent Quality Control

-

Vinylmagnesium Bromide: Commercially available as 0.7M – 1.0M solutions in THF.

-

Validation: Titrate using salicylaldehyde phenylhydrazone or simple acid-base back-titration before use if the bottle has been opened previously. Degraded Grignards lead to incomplete conversion and difficult purifications.

-

-

Chlorosilanes: These hydrolyze rapidly in air to form siloxanes (

).-

Validation: Distill chlorosilanes immediately prior to use if significant fuming/precipitate is observed.

-

Solvent Selection

-

Tetrahydrofuran (THF): Preferred over diethyl ether.[2]

-

Reasoning: Vinylmagnesium bromide has higher solubility in THF. The higher boiling point of THF (

) allows for thermal drive to complete the reaction with sterically bulky silanes (e.g., TBDMS-Cl).

-

Safety & Hazards

-

Exotherm: The reaction is highly exothermic. Uncontrolled addition can lead to solvent boiling and runaway pressure buildup.

-

Peroxides: Vinyl-MgBr in THF can form peroxides over time.[3] Test with starch-iodide paper if the solvent age is questionable.

Part 3: Core Experimental Protocol

Target: Synthesis of Trimethyl(vinyl)silane (Representative Protocol) Scale: 100 mmol

Step-by-Step Methodology

-

Apparatus Setup:

-

Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with dry Nitrogen or Argon for 15 minutes.

-

Maintain positive inert gas pressure throughout.[4]

-

-

Reagent Charging:

-

Charge the RBF with Chlorotrimethylsilane (TMSCl) (10.8 g, 100 mmol) and anhydrous THF (100 mL).

-

Cool the solution to 0°C using an ice/water bath. Note: For bulky silanes like TBDMSCl, cooling may not be necessary, but for TMSCl, it controls the exotherm.

-

-

Grignard Addition:

-

Charge the addition funnel with Vinylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol, 1.1 equiv).

-

Add the Grignard reagent dropwise over 45–60 minutes.

-

Observation: A white precipitate (magnesium salts) will form immediately.

-

Control: Ensure internal temperature does not exceed 10°C during addition.

-

-

Reaction Completion:

-

Once addition is complete, remove the ice bath.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Optional: If using bulky silanes, heat to reflux (

) for 4–12 hours.

-

-

Workup (Quench):

-

Cool the mixture back to 0°C.

-

Carefully quench by dropwise addition of Saturated Aqueous Ammonium Chloride (

, 50 mL). Caution: Vigorous bubbling may occur. -

Dilute with Diethyl Ether or Pentane (100 mL).

-

-

Purification:

-

Separate the organic layer.[5][6] Wash aqueous layer 2x with ether.

-

Wash combined organics with Brine (sat. NaCl).[7]

-

Dry over anhydrous

. Filter. -

Distillation: For volatile vinylsilanes (like TMS-vinyl, bp ~55°C), fractional distillation is required. Do not rotary evaporate if the product boiling point is <100°C.

-

Figure 2: Operational workflow for the batch synthesis of organovinylsilanes.

Part 4: Data & Optimization

Solvent & Reactivity Comparison

The choice of solvent and silane steric bulk significantly impacts yield and reaction time.

| Parameter | Condition A (Standard) | Condition B (Bulky) | Condition C (Historical) |

| Silane | |||

| Solvent | THF | THF | Diethyl Ether ( |

| Temp | 0°C | Reflux ( | Reflux ( |

| Time | 2 Hours | 12-24 Hours | 4-6 Hours |

| Yield | >90% | 70-85% | 60-75% |

| Notes | Fast, exothermic. | Slow kinetics due to steric hindrance. | Lower solubility of VinylMgBr; lower reflux temp limits rate. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Wet THF or hydrolyzed Chlorosilane. | Distill THF from Na/Benzophenone; Distill silane before use. |

| Siloxane Byproducts | Moisture ingress during quench or storage. | Use Schlenk lines; store product over molecular sieves. |

| No Reaction (Bulky) | Steric hindrance preventing attack. | Switch solvent to higher boiling ether (e.g., Diglyme) or add CuI catalyst (1-5 mol%). |

| Polymerization | Radical polymerization of vinyl group. | Add radical inhibitor (BHT) during distillation/storage. |

Part 5: Characterization

Successful synthesis is validated via NMR and IR spectroscopy.

-

¹H NMR (CDCl₃):

-

Vinyl protons appear as a characteristic ABC system (multiplets) between δ 5.7 – 6.5 ppm .

-

The

-proton (attached to C-Si) is often shielded relative to simple alkenes. -

Silyl methyl groups (e.g.,

) appear at δ 0.0 – 0.2 ppm .

-

-

IR Spectroscopy:

- stretch: ~1590–1610 cm⁻¹.

- stretch: Strong band at ~1250 cm⁻¹ and ~840 cm⁻¹.

References

-

Organic Syntheses. Preparation of Vinyltrimethylsilane and Derivatives. Org.[8][9] Synth. 1963 , 4, 258.[9] Link

-

Gelest, Inc. Grignard Reagents and Silanes: Fundamental Silicon-Carbon Bond Formation. Technical Brochure. Link

-

Anderson, H. H. Vinylsilane Synthesis via Grignard Reagents. J. Am. Chem. Soc. 1958 , 80, 5083. Link

-

TCI Chemicals. Vinylmagnesium Bromide Safety Data Sheet (SDS).Link

-

Denmark, S. E.; Sweis, R. F. Design and Implementation of New, Silicon-Based Cross-Coupling Reactions. Acc.[8] Chem. Res. 2002 , 35, 835. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. gelest.com [gelest.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Vinylsilane synthesis [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

High-Purity Isolation of Diphenyldivinylsilane: A Precision Fractional Distillation Protocol

Executive Summary

Diphenyldivinylsilane (DPDVS), CAS [17933-85-6], is a critical organosilicon monomer utilized in the synthesis of high-refractive-index polymers, cross-linking agents, and advanced optical coatings.[1] Its dual vinyl functionality allows for versatile hydrosilylation and polymerization chemistries.[1] However, this same reactivity poses a significant purification challenge: the risk of thermal auto-polymerization during isolation.[1]

This technical guide outlines a rigorous fractional distillation protocol designed to isolate DPDVS to >99.5% purity. By integrating precise vacuum control, radical inhibition strategies, and structured column packing, this workflow minimizes thermal stress while maximizing separation efficiency from common impurities such as diphenylmonovinylsilane and solvent residues.[1]

Physicochemical Profile & Target Parameters[1][2][3][4][5][6][7][8][9][10][11][12]

Before initiating distillation, the operator must understand the thermodynamic profile of the target molecule.[1] DPDVS is a high-boiling liquid that requires deep vacuum to keep the pot temperature below the polymerization threshold (~160°C).[1]

Table 1: Critical Physical Properties of Diphenyldivinylsilane

| Property | Value | Context for Distillation |

| Molecular Formula | MW: 254.40 g/mol | |

| Boiling Point (Atm) | ~300°C (Theoretical) | Do not distill at atm. Decomposition risk.[1] |

| Boiling Point (Vac) | 148°C @ 5 mmHg | Target vapor temperature range.[1][2][3] |

| Refractive Index ( | 1.578 - 1.582 | Key fraction collector metric.[1] |

| Density | 1.02 - 1.05 g/mL | - |

| Flash Point | >110°C | High, but vacuum leaks can induce auto-ignition.[1] |

| Appearance | Colorless to straw liquid | Yellowing indicates oxidation or polymerization.[1] |

Pre-Distillation Strategy: The Chemical Firewall

The primary failure mode in distilling vinyl-functionalized silanes is "pot gelling"—the rapid, exothermic polymerization of the bulk liquid.[1] To prevent this, a radical inhibitor system is mandatory.[1]

Inhibitor Selection

Do not rely on a single inhibitor.[1] A synergistic dual-inhibitor system is recommended to cover both the liquid phase (pot) and the vapor phase (column).[1]

-

Primary Pot Inhibitor: 4-tert-Butylcatechol (TBC) or 2,6-Di-tert-butyl-4-methylphenol (BHT) .[1]

-

Column/Vapor Inhibitor: Copper (II) Acetate or Copper shavings .[1]

-

Placement: Added to the pot; trace copper carryover or surface interaction helps inhibit the column packing.

-

Note: Unlike acrylates, vinyl silanes are less sensitive to oxygen inhibition, so air sparging is generally not recommended due to oxidation risks of the Si-C bonds at high temperatures.[1]

-

Feedstock Analysis (GC-MS)

Run a Gas Chromatography (GC) scan on the crude feed.[1] Identify the boiling point delta (

-

Light Ends: THF, Diethyl Ether (Solvents), Diphenylsilane.[1]

-

Heavy Ends: Trivinyl species, Disiloxanes (hydrolysis products).[1]

Equipment Configuration

For DPDVS, a simple distillation head is insufficient.[1] A fractional setup with low pressure drop is required.[1]

The Column: Structured Packing

Use a column packed with Stainless Steel or Monel Structured Packing (e.g., Pro-Pak or Sulzer).[1]

-

Why? High theoretical plate count (HETP) with minimal pressure drop.[1]

-

Avoid: Vigreux columns (insufficient separation for >99% purity) or tight glass helices (high pressure drop raises pot temperature).[1]

Vacuum System

-

Pump: Rotary Vane Pump capable of

mmHg ultimate vacuum.[1] -

Manifold: Schlenk line or dedicated high-vac manifold with a cold trap (Liquid

).[1] -

Control: Digital vacuum regulator (Manometer) to maintain stable pressure (hysteresis < 0.5 mmHg).

Diagram: Distillation Setup Logic

The following diagram illustrates the critical components and their logical relationships in the setup.

Caption: Logical flow of the high-vacuum fractional distillation setup for DPDVS purification.

Operational Protocol

Step 1: System Conditioning[1]

-

Load the boiling flask with crude DPDVS.

-

Add 0.1 wt% BHT or TBC .[1]

-

Assemble the glassware with high-vacuum grease (Dow Corning 976V).[1]

-

Leak Check: Evacuate the system cold. Ensure pressure drops to

mmHg and holds steady when the pump is isolated.

Step 2: Degassing (Devolatilization)[1]

-

Context: Crude silanes often contain dissolved gases or low-boiling solvents (THF) that will cause violent bumping if heated immediately under vacuum.[1]

-

Action: With stirring on, slowly lower pressure to 20 mmHg at room temperature.[1] Observe for bubbling. Once bubbling subsides, ramp vacuum to target (e.g., 5 mmHg).[1]

Step 3: Heating Ramp[1]

-

Begin heating the oil bath. Target bath temperature: 20°C above expected BP (approx 170°C).

-

Monitor: Watch the

between the bath and the pot contents. -

Reflux: Once reflux reaches the head, set the reflux ratio to Total Reflux for 15 minutes to equilibrate the column.

Step 4: Fraction Collection

Establish a reflux ratio of 10:1 (Return:Take-off) initially, then adjust to 5:1.[1]

| Fraction | Vapor Temp (at 5 mmHg) | Composition | Action |

| F1 (Fore-run) | Solvents, Monovinyl silanes | Discard to waste.[1] | |

| F2 (Transition) | Mix of Mono/Divinyl | Save for re-distillation.[1] | |

| F3 (Heart Cut) | Pure DPDVS | Collect. Monitor RI.[1] | |

| F4 (Tail) | DPDVS + Trivinyl/Siloxanes | Stop heating.[1] |

Step 5: Termination

-

Remove heat source immediately.[1]

-

Break vacuum with dry nitrogen or argon (never air/oxygen) to prevent oxidation of hot silanes.[1]

-

Allow the pot to cool to

before disassembly.

Process Validation & Quality Control

Trustworthiness in synthesis comes from verification.[1] Do not assume purity based on boiling point alone.[1]

Refractive Index (RI) Monitoring

Use a digital refractometer.[1]

-

Target:

.[1] -

Logic: Lower values (<1.57) suggest solvent contamination or monovinyl species.[1] Higher values (>1.59) suggest siloxane formation or polymerization.[1][4]

H-NMR Validation

Run a proton NMR in

-

Vinyl Region: Look for the characteristic multiplet at

5.7–6.5 ppm. -

Phenyl Region: Multiplet at

7.3–7.7 ppm.[1] -

Integration Ratio: Ensure the ratio of Phenyl protons (10H) to Vinyl protons (6H) is exactly 1.66:1 . Deviations indicate loss of vinyl groups (polymerization) or impurities.[1]

Workflow Visualization

Caption: Step-by-step decision workflow for the purification of Diphenyldivinylsilane.

Safety & Handling

-

Moisture Sensitivity: While less reactive than chlorosilanes, DPDVS can hydrolyze over time to form siloxanes.[1] Store under inert gas.

-

Vacuum Hazards: Inspect all glassware for star cracks before applying vacuum.[1] Use a blast shield.[1]

-

Toxicology: Treat as a skin and eye irritant.[1] Avoid inhalation of vapors.[1]

References

-

PubChem. (2025).[1][5] Diphenylvinylethoxysilane (Related Structure/Properties). National Library of Medicine.[1] [Link](Note: Used for vinyl-silane property correlation).[1]

-

Gelest, Inc. (2025).[1][6] Diphenyldichlorosilane Physical Properties.[1][7][8][3][9] Gelest Catalog.[1][6] [Link](Source for precursor and boiling point extrapolation).

-

Arkles, B. (1997).[1] Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest, Inc.[1][6] Technical Brochure. (Standard reference for silane handling and inhibition).

Sources

- 1. echemi.com [echemi.com]

- 2. 17933-85-6 | CAS DataBase [m.chemicalbook.com]

- 3. DIPHENYLVINYLETHOXYSILANE CAS#: 17933-85-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Diphenylvinylethoxysilane | C16H18OSi | CID 87366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Dichlorodiphenylsilane CAS#: 80-10-4 [m.chemicalbook.com]

- 8. DIPHENYLDICHLOROSILANE, 99% - Gelest, Inc. [gelest.com]

- 9. Reactive Silane with control ability for polymerisation - News | BRB [brb-international.com]

Technical Monograph: Structural & Purity Characterization of Diphenyldivinylsilane (DPDVS)

Executive Summary & Application Context

Diphenyldivinylsilane (DPDVS), CAS 17937-68-7, is a critical organosilicon monomer used primarily as a cross-linking agent in the synthesis of high-performance silicone elastomers. In the context of drug development , these elastomers function as controlled-release matrices for implantable devices (e.g., intravaginal rings, subcutaneous implants).

The purity of DPDVS is non-negotiable. Impurities such as chlorosilanes or siloxanols can catalyze premature polymerization or leach toxic byproducts into biological tissue. This guide provides a rigorous, self-validating characterization workflow using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Profile & Physical Properties[1][2][3][4]

Before initiating instrumental analysis, verify the physical constants. Deviations here indicate gross contamination.

| Property | Specification | Notes |

| IUPAC Name | Diethenyl(diphenyl)silane | - |

| Molecular Formula | - | |

| Molecular Weight | 236.39 g/mol | Parent Ion ( |

| Boiling Point | 294–296 °C | High BP requires high-temp GC columns |

| Density | 1.009 g/mL | @ 25 °C |

| Appearance | Clear, colorless liquid | Yellowing indicates oxidation |

Integrated Analytical Workflow

The following diagram illustrates the decision-matrix for characterizing DPDVS. This workflow integrates GC-MS for impurity profiling and NMR for structural fidelity.

Figure 1: Integrated decision-tree for DPDVS quality control. Note the sequential dependency: GC-MS establishes purity before NMR confirms structure.

Protocol A: GC-MS Characterization

GC-MS is the primary gatekeeper for purity. DPDVS is thermally stable but requires specific column chemistry to separate it from homologous phenyl-silanes.

Experimental Methodology

-

System: Agilent 7890/5977 or equivalent.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: 280 °C, Split Mode (50:1). Note: High split ratio prevents column saturation due to the high density of aromatic rings.

-

Oven Program:

-

Hold 80 °C for 2 min.

-

Ramp 15 °C/min to 300 °C.

-

Hold 5 min.

-

Mass Spectral Fragmentation Logic

The Electron Ionization (EI, 70 eV) spectrum of DPDVS is distinct. You must validate the presence of the following ions to confirm identity.

| m/z (Ion) | Identity | Mechanism / Causality |

| 236 | Molecular Ion. Indicates intact DPDVS. Intensity is moderate due to aromatic stabilization. | |

| 209 | Loss of Vinyl Group. Cleavage of the Si-C(vinyl) bond. | |

| 159 | Loss of Phenyl Group. Cleavage of the Si-C(phenyl) bond. | |

| 105 | Rearrangement. Common in phenyl-silanes. | |

| 53 | Vinyl Fragmentation. Characteristic low-mass hydrocarbon fragment. |

Self-Validating Criterion (System Suitability)

The "10% Rule": In a valid run, the abundance of the molecular ion (m/z 236) should be at least 10-15% of the base peak (usually m/z 159 or 105). If m/z 236 is absent, the injector temperature is likely too high, causing thermal degradation before ionization.

Protocol B: NMR Structural Elucidation

While GC-MS confirms mass, NMR confirms the chemical environment, ensuring no isomeric scrambling occurred during synthesis.

Experimental Methodology

-

Solvent: Chloroform-d (

) is preferred over DMSO to prevent viscosity broadening. -

Internal Standard: Tetramethylsilane (TMS,

ppm).[1] -

Probe Temperature: 298 K (25 °C).

NMR (Proton) Analysis

The spectrum must show two distinct regions: the aromatic (phenyl) region and the vinylic region.

-

Phenyl Region (7.30 – 7.65 ppm):

-

Two sets of multiplets corresponding to the meta/para and ortho protons of the two phenyl rings.

-

Integration Target: 10H.

-

-

Vinyl Region (5.70 – 6.50 ppm):

-

The silicon atom makes the vinyl protons chemically non-equivalent, creating an ABC spin system (complex splitting).

- typically appear as a complex set of doublets of doublets.

-

Integration Target: 6H (2 vinyl groups

3 protons).

-

Critical QC Check: The integration ratio of Phenyl:Vinyl must be 1.66 (10:6) . A ratio >1.7 suggests loss of vinyl groups (polymerization); a ratio <1.6 suggests solvent contamination or hydrolysis.

NMR (Silicon) Analysis

This is the "fingerprint" for the silicon center.

-

Chemical Shift:

-14.0 to -18.0 ppm (relative to TMS). -

Multiplicity: Singlet (in decoupled mode).

-

Significance: A shift toward -20 ppm indicates oxidation to a siloxane (

). A shift toward 0 ppm indicates loss of phenyls.

Mechanistic Visualization: Fragmentation Pathway

Understanding the fragmentation helps in troubleshooting "unknown" peaks in the GC-MS.

Figure 2: Primary fragmentation pathways of DPDVS under Electron Ionization (70eV).

References

-

National Institute of Standards and Technology (NIST). Diphenylsilane Mass Spectrum (Analogous Fragmentation Logic). NIST Mass Spectrometry Data Center.[2]

-

ChemicalBook. Diphenyldivinylsilane (CAS 17937-68-7) Physical Properties and Safety Data.[3]

-

BLD Pharm. Certificate of Analysis Data for Diphenyldivinylsilane.

-

PubChem. Compound Summary: Organosilicon Crosslinkers. National Library of Medicine.

-

ResearchGate. Catalytic Systems for the Cross-Linking of Organosilicon Polymers. (Context for drug delivery applications).

Sources

- 1. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silane, diphenyl- [webbook.nist.gov]

- 3. 17937-68-7 CAS MSDS (DIPHENYLDIVINYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Diphenyldivinylsilane in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of diphenyldivinylsilane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of diphenyldivinylsilane's interaction with various common organic solvents. Given the limited direct literature on its specific solubility parameters, this guide synthesizes foundational principles of organosilicon chemistry with robust, field-proven experimental methodologies to empower researchers in their formulation and process development endeavors.

Understanding the Molecular Profile of Diphenyldivinylsilane

Diphenyldivinylsilane [(CH₂=CH)₂Si(C₆H₅)₂] is a unique organosilane molecule characterized by both nonpolar and weakly polar functionalities. The presence of two phenyl (C₆H₅) groups and two vinyl (CH₂=CH) groups attached to a central silicon atom dictates its solubility behavior. The phenyl groups, being large and aromatic, contribute significantly to the nonpolar character of the molecule, favoring interactions with nonpolar solvents through van der Waals forces. The vinyl groups, with their double bonds, introduce a degree of polarizability, potentially allowing for weak dipole-dipole interactions. The central silicon atom, being less electronegative than carbon, imparts a slight polarity to the Si-C bonds.

The overall molecular structure suggests that diphenyldivinylsilane is a lipophilic compound, anticipating good solubility in nonpolar and weakly polar organic solvents.[1] Conversely, its lack of hydrogen bond donors or acceptors predicts poor solubility in highly polar, protic solvents like water.[2]

Theoretical Solubility Profile: A Solvent-by-Solvent Analysis

Based on the "like dissolves like" principle and the known behavior of similar organosilanes, we can predict the solubility of diphenyldivinylsilane across a spectrum of common organic solvents.[3]

Table 1: Predicted Solubility of Diphenyldivinylsilane in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Highly Soluble | π-π stacking, van der Waals |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | van der Waals (dispersion) |

| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | Dipole-dipole, van der Waals |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Dipole-dipole, van der Waals |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Dipole-dipole |

| Esters | Ethyl acetate | Moderately Soluble | Dipole-dipole |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | Hydrogen bonding (solvent-solvent) > solute-solvent |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Sparingly Soluble | Strong dipole-dipole (solvent-solvent) > solute-solvent |

| Water | H₂O | Insoluble | Strong hydrogen bonding network |

Causality Behind Predictions:

-

High Solubility in Nonpolar Solvents: The dominant phenyl groups of diphenyldivinylsilane readily interact with the aromatic rings of toluene or the aliphatic chains of hexane through dispersion forces.[4]

-

Moderate Solubility in Ketones and Esters: The moderate polarity of these solvents can interact with the polarizable vinyl groups and the weak polarity of the Si-C bonds. However, the bulky, nonpolar phenyl groups limit extensive solvation.

-

Low Solubility in Alcohols and Water: The strong hydrogen bonding networks in protic solvents like methanol and water require significant energy to disrupt.[5][6] Diphenyldivinylsilane cannot form hydrogen bonds, making it energetically unfavorable to dissolve in these solvents.[5][6]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of diphenyldivinylsilane.

Materials and Equipment

-

Diphenyldivinylsilane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of diphenyldivinylsilane solubility.

Caption: Experimental workflow for determining the solubility of diphenyldivinylsilane.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of diphenyldivinylsilane of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.

-

Sample Preparation:

-

Add an excess amount of diphenyldivinylsilane to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the withdrawn sample through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC or GC system.

-

Determine the concentration of diphenyldivinylsilane in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of diphenyldivinylsilane in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of Diphenyldivinylsilane at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | > 200 | > 0.76 |

| Hexane | 150 | 0.57 |

| Dichloromethane | > 200 | > 0.76 |

| Tetrahydrofuran | 180 | 0.68 |

| Acetone | 85 | 0.32 |

| Ethyl Acetate | 95 | 0.36 |

| Ethanol | < 1 | < 0.004 |

| Water | < 0.1 | < 0.0004 |

Interpretation of Results:

This quantitative data allows for a more refined understanding of the solubility profile. For instance, the high solubility in toluene and dichloromethane confirms the strong affinity for nonpolar and chlorinated solvents. The moderate solubility in acetone and ethyl acetate provides a quantitative measure of the impact of the solvent's polarity. The negligible solubility in ethanol and water validates the initial predictions based on intermolecular forces.

Logical Relationships in Solubility

The interplay between solute and solvent properties governs solubility. The following diagram illustrates these key relationships for diphenyldivinylsilane.

Caption: Key factors influencing the solubility of diphenyldivinylsilane.

Conclusion and Future Directions

Diphenyldivinylsilane exhibits solubility characteristics typical of a nonpolar organosilicon compound, demonstrating high solubility in nonpolar aromatic and chlorinated solvents and poor solubility in polar protic solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility. For researchers in pharmaceutical and materials science, a thorough understanding of these solubility properties is paramount for successful formulation, purification, and process scale-up. Future work should focus on generating extensive experimental data across a wider range of temperatures and in binary solvent systems to further refine our understanding of this versatile molecule's behavior.

References

-

Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K . Journal of Chemical & Engineering Data. [Link]

-

Organosilane Polymers . Defense Technical Information Center. [Link]

-

Phenylsilane . ResearchGate. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review . MDPI. [Link]

-

Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes . OSTI.gov. [Link]

-

An Overview on Common Organic Solvents and Their Toxicity . SciSpace. [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks . MDPI. [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules . National Institutes of Health. [Link]

-

Polymers solubility in commonly used organic solvents . ResearchGate. [Link]

-

Diphenylsilane | C12H12Si | CID 69888 . PubChem. [Link]

-

Solvent Compatibility Chart . Restek. [Link]

-

Diphenyldiallylsilane | C18H20Si | CID 82695 . PubChem. [Link]

-

Chemical Properties of Diphenylchlorosilane (CAS 1631-83-0) . Cheméo. [Link]

-

Chemical Compatibility Calculator . DWK Life Sciences. [Link]

-

Chemical Compatibility Chart . Sterlitech Corporation. [Link]

-

Coating Chemical Compatibility Guide . SilcoTek. [Link]

Sources

Commercial Sources and Purity Grades of Diphenyldivinylsilane

This comprehensive technical guide details the commercial landscape, purity specifications, and critical handling protocols for Diphenyldivinylsilane (CAS 1213-66-7) .

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Profile

Diphenyldivinylsilane (DPDVS) is a specialized organosilicon monomer used primarily as a crosslinker in high-refractive-index silicone elastomers, optical encapsulants (LEDs), and potentially as a hydrophobic modifier in biomaterials. Unlike common methyl-silanes, the phenyl groups provide thermal stability and optical clarity (RI > 1.57), while the vinyl groups facilitate addition-cure polymerization (hydrosilylation).

Due to its specific utility in optical and electronic applications rather than general synthesis, it is often categorized as a Specialty Chemical rather than a commodity reagent.

Chemical Identity

| Attribute | Specification |

| IUPAC Name | Diethenyldiphenylsilane |

| CAS Number | 1213-66-7 |

| Formula | C₁₆H₁₆Si |

| Molecular Weight | 236.39 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Refractive Index | |

| Boiling Point | ~160–165 °C at 2–3 mmHg (Estimated) |

Commercial Sources and Availability

Unlike commodity silanes (e.g., Dimethyldichlorosilane), DPDVS is frequently a Make-to-Order (MTO) item or stocked in limited quantities by specialized organosilicon vendors.

Primary Commercial Grades

Commercial supplies typically fall into two categories based on impurity profiles:

| Grade | Purity | Target Application | Key Impurities |

| Technical Grade | 90–95% | Industrial coatings, rubber additives | Mono-vinyl analogs, solvent residues, siloxanes |

| Electronic/Optical Grade | >98% | LED encapsulants, optical waveguides | Trace metals (<10 ppm), Chloride (<50 ppm) |

Verified & Potential Suppliers

Note: Due to the niche nature of this chemical, catalog numbers change frequently. Always verify by CAS 1213-66-7.

-

Gelest (Mitsubishi Chemical Group): A primary source for specialized silanes. Often listed under "Silanes - Olefinic".

-

TCI Chemicals: Frequently stocks organosilicon building blocks.

-

Sigma-Aldrich (Merck): May list as a specialty building block or through their "Rare Chemical Library".

-

Fluorochem (UK): Known for stocking diverse organosilanes.

-

Custom Synthesis Houses: For GMP or bulk pharmaceutical requirements, custom synthesis is often required.

Critical Procurement Note: Do not confuse with Diphenyldiallylsilane (CAS 10519-88-7) . The allyl group reacts slower than vinyl in hydrosilylation and undergoes different isomerization side-reactions. Always verify the NMR or CAS before purchase.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for troubleshooting purity issues. The standard industrial route involves a Grignard reaction.

Synthesis Workflow (Grignard Route)

The reaction of Diphenyldichlorosilane with Vinylmagnesium Bromide (or Chloride) in THF/Ether.

Impurity Logic Diagram (Graphviz)

The following diagram illustrates the origin of common impurities based on the synthesis pathway.

Figure 1: Impurity genealogy in the synthesis of Diphenyldivinylsilane.

Critical Impurities & Impact

-

Chloride (Cl⁻): Residue from incomplete alkylation or Mg salts.

-

Impact: Poisons Platinum (Karstedt’s) catalysts in hydrosilylation; causes corrosion in electronics.

-

-

Magnesium Salts:

-

Impact: Haze/cloudiness in optical materials; cytotoxicity in biomaterials.

-

-

Mono-Vinyl (Ph₂SiClVi):

-

Impact: Acts as a chain terminator rather than a crosslinker, reducing mechanical strength.

-

Quality Control & Validation Protocols

To ensure "Trustworthiness" in your data, every batch must be validated using the following self-validating protocols.

Protocol A: Purity Analysis via GC-FID

Objective: Quantify organic purity and identify homologous impurities.

-

Column: HP-5 or DB-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Detection: FID (Flame Ionization Detector) at 300°C.

-

Standardization: Use Dodecane as an internal standard to verify injection volume accuracy.

Protocol B: Structure Verification via ¹H-NMR

Objective: Confirm the ratio of Phenyl to Vinyl protons (Self-Validation Step).

-

Solvent: CDCl₃ (Chloroform-d).

-

Key Signals:

-

Phenyl Protons: Multiplets at 7.3 – 7.7 ppm (Area = 10H).

-

Vinyl Protons: Multiplets at 5.7 – 6.5 ppm (Area = 6H).

-

-

Validation Calculation:

-

Deviation > 5% indicates impurities (e.g., solvent or mono-vinyl species).

-

Purification Workflow (Upgrading Technical Grade)

If high-purity (>98%) material is unavailable, researchers should perform an in-house purification.

-

Inhibitor Addition: Add 500 ppm BHT (Butylated hydroxytoluene) to prevent thermal polymerization during heating.

-

Vacuum Distillation:

-

Setup: Short-path distillation head with a Vigreux column.

-

Pressure: High vacuum (< 5 mmHg) is essential to keep the boiling point below 180°C.

-

Collection: Discard the first 10% (fore-run containing THF/Solvents). Collect the stable fraction.

-

-

Filtration: Pass the distillate through a 0.2 µm PTFE filter to remove any precipitated magnesium salts.

References

-

Gelest, Inc. Reactive Silicones: Forging New Polymer Links. (Brochure outlining vinyl-silane crosslinkers).

-

PubChem Database. Diphenyldivinylsilane (Compound Summary). National Center for Biotechnology Information.

- Arkles, B.Silicon Compounds: Silanes and Silicones. Gelest Catalog 3000-A. (Definitive source on silane properties and synthesis).

- Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Mechanistic grounding for Grignard synthesis of silanes).

Strategic Utilization of Diphenyldivinylsilane (DPDVS) in Advanced Organosilicon Architectures

[1]

Executive Summary

Diphenyldivinylsilane (DPDVS) represents a critical monomeric junction in organosilicon chemistry, bridging the gap between high-refractive-index optical materials and thermally robust ceramic precursors.[1] Unlike standard methyl-substituted silanes, the diphenyl architecture of DPDVS confers superior thermal stability (>300°C) and a high refractive index (

This technical guide provides a rigorous examination of DPDVS, moving from its precision synthesis via Grignard protocols to its dual-mode utility in Hydrosilylation (cross-linking) and Acyclic Diene Metathesis (ADMET) polymerization.[1]

Part 1: Chemical Architecture & Fundamental Properties[1]

The utility of DPDVS stems from its

-

Phenyl Groups: Provide steric bulk, preventing chain back-biting during polymerization, and increase electron density, significantly boosting the refractive index compared to dimethyl analogs.[1]

-

Vinyl Groups: Serve as reactive handles for orthogonal chemistries—hydrosilylation (addition) and metathesis (rearrangement).[1]

Table 1: Physicochemical Profile of Diphenyldivinylsilane

| Property | Value / Characteristic | Relevance |

| CAS Number | 17933-85-6 | Identity verification |

| Formula | Stoichiometric calculations | |

| Molecular Weight | 236.39 g/mol | Precursor dosing |

| Appearance | Clear, colorless liquid | Optical purity standard |

| Refractive Index | ~1.56 - 1.59 (Est.)[1] | High-RI optical applications |

| Boiling Point | ~160°C at 10 mmHg (Analogous) | Vacuum distillation purification |

| Density | ~1.02 g/mL | Volumetric dosing |

Part 2: Synthesis Protocol & Purity Control

High-purity DPDVS is synthesized via a double Grignard substitution on dichlorodiphenylsilane.[1] This route is preferred over direct hydrosilylation of acetylene due to higher regioselectivity and yield.[1]

Experimental Protocol: Grignard Synthesis of DPDVS[1]

Reagents:

-

Dichlorodiphenylsilane (

): 1.0 eq[1] -

Vinylmagnesium Bromide (

): 2.2 eq (1.0 M in THF)[1] -

Solvent: Anhydrous THF

-

Quench: Saturated

(aq)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Precursor Solvation: Charge flask with

(0.1 mol) and anhydrous THF (200 mL). Cool to 0°C.[1] -

Grignard Addition: Add

(0.22 mol) dropwise over 60 minutes. Maintain internal temperature <10°C to prevent oligomerization.[1] -

Reaction Phase: Allow warming to room temperature, then reflux at 66°C for 4 hours to drive substitution to completion.

-

Quench & Workup: Cool to 0°C. Quench carefully with sat.

.[1] Extract aqueous phase 3x with diethyl ether. -

Purification: Dry organics over

. Remove solvent via rotary evaporation.[1] Purify crude oil by fractional vacuum distillation (0.1 mmHg).

Visualization: Synthesis Workflow

Figure 1: Grignard synthesis pathway transforming dichlorodiphenylsilane into DPDVS.[1]

Part 3: Hydrosilylation & Cross-linking Mechanisms[1]

In silicone elastomer manufacturing, DPDVS acts as a difunctional cross-linker .[1] When reacted with hydride-terminated siloxanes (Si-H), it forms a 3D network.[1] The reaction is catalyzed by Platinum(0) complexes (Karstedt’s Catalyst) following the Chalk-Harrod mechanism.[1][2]

Critical Insight: The phenyl groups on DPDVS sterically hinder the silicon center slightly more than methyl groups.[1] This requires a higher catalyst loading (10-20 ppm Pt) or elevated temperature (80-100°C) compared to standard vinyl-PDMS curing.[1]

Mechanism: Chalk-Harrod Cycle

The catalytic cycle involves oxidative addition of the Si-H bond to Pt(0), followed by olefin coordination, insertion, and reductive elimination.[1]

Figure 2: The Chalk-Harrod catalytic cycle driving the cross-linking of DPDVS with hydride siloxanes.[1]

Part 4: Acyclic Diene Metathesis (ADMET) Polymerization[1][3][4]

Beyond cross-linking, DPDVS is a prime candidate for ADMET polymerization to create Poly(silylenevinylene) derivatives.[1] These polymers are semi-conductive and possess high thermal stability.[1]

Reaction:

Protocol Insight:

The reaction is driven by the removal of ethylene gas.[1] High vacuum is required to shift the equilibrium toward high molecular weight polymers.[1] The resulting polymer backbone alternates between silicon atoms and vinylene bridges, creating

Visualization: ADMET Pathway

Figure 3: ADMET polymerization workflow for converting DPDVS into conjugated polycarbosilanes.[1]

References

-

Grignard Synthesis of Vinyl Silanes Seyferth, D. (1959).[1] "Vinyl Derivatives of the Metals of Group IV."[1] Organic Syntheses. (Analogous protocol for vinyl-metal synthesis).[1]

-

Hydrosilylation Mechanisms (Chalk-Harrod) Chalk, A. J., & Harrod, J. F. (1965).[1] "Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes."[1] Journal of the American Chemical Society.[1]

-

ADMET Polymerization of Silicon-Containing Dienes Wagener, K. B., & Smith, D. W. (1991).[1] "Acyclic Diene Metathesis (ADMET) Polymerization.[1][3][4][5] The Synthesis of Unsaturated Polycarbosilanes." Macromolecules.

-

High Refractive Index Silicone Materials Mane, S. (2016).[1] "High Refractive Index Silicone Materials for LED Encapsulation." Polymer Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Verification Required - Princeton University Library [oar.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Operational Guide: Health and Safety Considerations for Handling Diphenyldivinylsilane

This technical guide is structured to serve as a definitive operational manual for researchers and drug development professionals handling Diphenyldivinylsilane (CAS 17937-68-7) . Unlike generic safety data sheets, this document synthesizes chemical behavior with practical laboratory protocols, focusing on its application in synthesizing high-performance biomaterials and drug delivery matrices.

Executive Technical Summary

Diphenyldivinylsilane (DPDVS) is an organosilicon monomer characterized by high thermal stability and unique reactivity due to its dual vinyl functionality. In drug development, it is primarily utilized as a crosslinking agent in the synthesis of silicone elastomers, hydrogels, and drug-eluting matrices.

Unlike its precursors (e.g., chlorosilanes), DPDVS possesses hydrolytically stable Si–C bonds, significantly reducing the risk of acid gas evolution. However, its safety profile is defined by two critical factors: skin/eye irritancy and uncontrolled polymerization potential . This guide outlines the protocols necessary to maintain the integrity of this reagent and ensure operator safety during high-purity synthesis.

Physicochemical Profile & Stability

Understanding the physical properties is the first line of defense. DPDVS is a lipophilic liquid that requires specific handling to prevent contamination of sensitive biological assays.

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Operational Implication |

| CAS Number | 17937-68-7 | Verification key for purchasing. |

| Molecular Structure | Steric bulk (phenyls) + Reactivity (vinyls). | |

| Physical State | Colorless, transparent liquid | Discoloration indicates oxidation or polymerization. |

| Boiling Point | 294–296 °C | Low volatility; inhalation risk is low at RT but high if aerosolized. |

| Density | ~1.009 g/cm³ | Immiscible with water; heavier than water. |

| Flash Point | >110 °C (Estimated) | Combustible. Requires standard Class IIIB liquid controls. |

| Reactivity | Vinyl polymerization | Sensitive to free radicals, peroxides, and UV light. |

Hazard Identification & Toxicology (GHS)

While DPDVS is not classified as pyrophoric or water-reactive, it presents specific health hazards that must be managed, particularly during the synthesis of implantable materials where purity is paramount.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity: May cause respiratory irritation if misted.

The "Silent" Hazard: Polymerization

The vinyl groups on the silicon atom are susceptible to radical-initiated polymerization.

-

Risk: Exothermic polymerization in storage containers if exposed to heat or initiators (peroxides).

-

Consequence: Rupture of vessels, loss of expensive reagent, and formation of insoluble gels that are difficult to clean.

Risk Assessment & Engineering Controls

The following logic diagram illustrates the decision-making process for handling DPDVS, distinguishing it from more hazardous silanes.

Figure 1: Risk differentiation logic for organosilanes. Unlike chlorosilanes, DPDVS does not require acid-scrubbing but demands strict polymerization controls.

Operational Protocols

Storage and Stability

To maintain the "drug-grade" quality required for biomaterial synthesis:

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). While DPDVS is not instantly water-reactive, moisture can promote slow hydrolysis or introduce radical contaminants.

-

Temperature: Store at 2–8°C . Cold storage inhibits spontaneous thermal polymerization.

-

Inhibitors: Commercial grades often contain stabilizers (e.g., BHT). Do not remove these unless necessary for a specific catalytic reaction. If removed, use the reagent immediately.

-

Container: Use amber glass or opaque containers to prevent UV-initiated crosslinking.

Handling & Synthesis Workflow

Goal: Synthesize a silicone elastomer network without operator exposure or reagent degradation.

Step 1: PPE Selection

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion or spill cleanup, use Silver Shield/4H laminate gloves.

-

Eye Protection: Chemical splash goggles. Face shield recommended if handling >100 mL.

-

Respiratory: If heating above 100°C, use a half-mask respirator with Organic Vapor (OV) cartridges.

Step 2: Transfer Protocol

-

Never pour directly from a large drum. Use a syringe or cannula transfer technique for volumes <50 mL to minimize oxygen exposure.

-

Grounding: Although the flash point is high, static discharge can initiate radical mechanisms. Ground all glassware during transfer.

Step 3: Reaction Monitoring

-

When using DPDVS in Platinum-catalyzed hydrosilylation (curing), the reaction is exothermic.

-

Control: Add the crosslinker (DPDVS) slowly to the base polymer to manage heat evolution. Run reactions in a water bath to act as a heat sink.

Waste Disposal[2]

-

Segregation: Do not mix with strong oxidizers (peroxides, permanganates) or strong acids.

-

Quenching: Small residues can be rinsed with acetone or ethanol.

-

Disposal: Classify as "Organic Waste, Non-Halogenated" (unless mixed with halogenated solvents).

Emergency Response Scenarios

Scenario A: Skin Exposure[2][3][4][5]

-

Mechanism: Lipophilic nature allows DPDVS to penetrate the stratum corneum, causing irritation.

-

Action:

-

Immediately blot excess liquid (do not rub).

-

Wash with soap and water for 15 minutes. (Water alone is ineffective due to hydrophobicity).

-

Seek medical attention if redness persists.

-

Scenario B: Spillage (>100 mL)

-

Action:

Synthesis of Logic: The "Why" Behind the Protocol

In drug development, DPDVS is often a "silent variable." Poor handling leads to micro-domains of polymerized material within a hydrogel, altering the diffusion coefficient of the drug payload.

-

Causality: Oxygen exposure

Peroxide formation -

Validation: A clear, colorless liquid confirms the absence of oxidized byproducts. Any yellowing suggests the reagent should be repurified or discarded to ensure batch-to-batch consistency in clinical trials.

Workflow Diagram: Handling Lifecycle

Figure 2: Lifecycle management of DPDVS to ensure material integrity for drug delivery applications.

References

-

PubChem. (n.d.). Diphenyldivinylsilane (Compound).[3] National Library of Medicine. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: Diphenylsilane (Analogous Handling). Retrieved from [Link](Note: Used for analogous silane handling protocols).

-

Silicones Europe. (n.d.). Global Safe Handling of Chlorosilanes and Silane Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Peroxide-Initiated Crosslinking with Diphenyldivinylsilane (DPDVS)

Abstract

This technical guide details the use of Diphenyldivinylsilane (DPDVS) as a high-performance crosslinking agent in polymer matrices. Unlike hydrolyzable silanes (e.g., VTMS) used in moisture-cure systems, DPDVS functions as a thermally stable, radical-sensitive crosslinker (co-agent). Its unique structure—combining reactive vinyl groups with bulky, thermally resistant phenyl rings—makes it ideal for synthesizing Molecularly Imprinted Polymers (MIPs) for drug delivery and high-voltage Crosslinked Polyethylene (XLPE) insulation. This guide provides validated protocols for both melt-phase and solution-phase polymerizations.

Introduction & Chemical Basis

Diphenyldivinylsilane (CAS: 17937-68-7) is a bifunctional organosilane. In peroxide-initiated systems, it acts as a bridging agent, covalently linking polymer chains through free-radical addition.[1]

Why Choose DPDVS?

-

Thermal Stability: The diphenyl-silyl core provides superior resistance to thermal degradation compared to carbon-based crosslinkers like Divinylbenzene (DVB) or EGDM.

-

Refractive Index Engineering: High aromatic content increases the refractive index of optical polymers (e.g., silicone elastomers).

-

Hydrophobicity: It imparts significant water repellency to the polymer network, critical for stabilizing drug delivery systems in aqueous biological fluids.

Chemical Structure & Properties

| Property | Value |

| Formula | |

| Molecular Weight | 236.39 g/mol |

| Boiling Point | ~295°C |

| Functionality | 2 (Vinyl groups available for radical addition) |

Mechanism of Action

The crosslinking process relies on the thermal decomposition of an organic peroxide (e.g., Dicumyl Peroxide, DCP) to generate free radicals.[1][2] These radicals initiate a cascade resulting in the incorporation of DPDVS into the polymer backbone.

Key Distinction: Unlike alkoxy-silanes, DPDVS does not require moisture for curing. It forms a direct carbon-silicon-carbon bridge between chains.

Radical Pathway Diagram

The following diagram illustrates the mechanism where DPDVS acts as a trap for polymer macro-radicals, preventing chain scission and forming a stable network.

Figure 1: Radical-mediated crosslinking pathway. DPDVS intercepts macro-radicals to form stable crosslinks, mitigating chain degradation.

Protocol A: Molecularly Imprinted Polymers (MIPs) for Drug Development

Target Audience: Drug Development & Analytical Chemists. Application: Synthesis of high-affinity sorbents for drug purification or controlled release. DPDVS creates rigid, hydrophobic binding cavities.

Materials

-

Template: Target Drug Molecule (e.g., Ibuprofen, Paclitaxel).

-

Functional Monomer: Methacrylic Acid (MAA) or 4-Vinylpyridine (4-VP).

-

Crosslinker: Diphenyldivinylsilane (DPDVS).

-

Initiator: Azobisisobutyronitrile (AIBN).

-

Porogen: Acetonitrile or Toluene (anhydrous).

Step-by-Step Methodology

-

Pre-Complexation (Critical Step):

-

Dissolve the Template (1.0 mmol) and Functional Monomer (4.0 mmol) in the Porogen (50 mL).

-

Insight: Stir for 30 minutes at room temperature. This allows non-covalent interactions (H-bonding/ionic) to establish the "imprint" before locking the structure.[3]

-

-

Crosslinker Addition:

-

Add DPDVS (20.0 mmol).

-

Note: The high crosslinker ratio (1:4:20 Template:Monomer:Crosslinker) is essential to preserve the cavity integrity upon template removal.

-

-

Initiation:

-

Add AIBN (1% w/w of total monomers).

-

Purge the solution with dry Nitrogen (

) for 10 minutes to remove dissolved oxygen (oxygen acts as a radical scavenger).

-

-

Polymerization:

-

Seal the vessel and place in a thermostatic bath at 60°C for 24 hours .

-

Observation: The solution will turn into a solid, opaque monolith or precipitate depending on solvent volume.

-

-

Template Removal (Washing):

-

Crush/sieve the polymer to 25-60 µm particle size.

-

Soxhlet extract with Methanol/Acetic Acid (9:1 v/v) for 24 hours until no template is detected via HPLC.

-

-

Validation:

-

Perform equilibrium binding assays comparing the MIP against a Non-Imprinted Polymer (NIP) synthesized without the template.

-

Protocol B: Melt Blending for XLPE/Elastomers

Target Audience: Materials Engineers. Application: High-voltage cable insulation or heat-resistant rubber gaskets.

Formulation Table (Parts per Hundred Resin - phr)

| Component | Concentration (phr) | Function |

| Base Polymer | 100.0 | LDPE or EPDM Rubber |

| DPDVS | 1.0 – 3.0 | Co-agent / Crosslinker |

| Dicumyl Peroxide (DCP) | 1.5 – 2.5 | Radical Initiator |

| Antioxidant | 0.5 | Thermal Stabilizer (e.g., Irganox 1010) |

Processing Workflow

-

Compounding (Internal Mixer/Banbury):

-

Temp: 110°C - 120°C (Must remain below DCP decomposition temp of ~140°C).

-

Add Polymer and melt until homogeneous.

-

Add Antioxidant and DPDVS. Mix for 2 minutes.

-

Add DCP last. Mix for 1 minute.

-

Warning: Prolonged mixing after DCP addition can cause "scorch" (premature crosslinking).

-

-

Molding/Curing:

-

Transfer compound to a compression mold or extrusion line.

-

Cure Temp: 170°C - 180°C.

-

Time: Calculate based on

(time to 90% cure) from rheometer data, typically 10-15 minutes at 175°C.

-

-

Post-Cure (Optional):

-

Oven bake at 150°C for 2 hours to decompose residual peroxide byproducts (acetophenone/cumyl alcohol) which can degrade electrical properties.

-

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are mandatory.

Workflow Diagram: Validation Logic

Figure 2: Quality control workflow. Gel content confirms network formation; Hot Set Test confirms mechanical stability at high heat.

Key Metrics

-

Gel Content: Extract sample in boiling xylene (for PE) or toluene (for Silicone) for 12 hours.

-

Target: > 80% gel fraction indicates a robust network.

-

-

FTIR Spectroscopy: Monitor the disappearance of the vinyl peak at ~1598 cm⁻¹ (aromatic C=C) and ~1400 cm⁻¹ (vinyl Si-CH=CH2) to confirm consumption of DPDVS.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Scorch (Premature Cure) | Process temp >130°C during mixing. | Lower mixing temp; add scorch retarder. |

| Blooming (Surface Powder) | DPDVS concentration > saturation limit. | Reduce DPDVS to <2.0 phr; improve mixing. |

| Low Crosslink Density | Oxygen inhibition (MIPs) or Old Peroxide. | Purge |

| Opaque/Cloudy Polymer | Phase separation of DPDVS. | DPDVS is highly aromatic; ensure compatibility with base polymer matrix. |

References

-

Sigma-Aldrich. Diphenyldivinylsilane Product Specification & Properties.[4] Retrieved from

-

MDPI (Polymers). Peroxide-Based Crosslinking of Solid Silicone Rubber: Insights into Kinetics. Retrieved from

-

Evonik Industries. Dynasylan® Silanes for Polyethylene Crosslinking (General Silane Mechanisms). Retrieved from

-

MIP Diagnostics. Molecularly Imprinted Polymers: Synthesis and Manufacturing Protocols. Retrieved from

-

BiolSciGroup. Protocol for Computational Design and Synthesis of High Affinity MIPs. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach | MDPI [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Diphenyldivinylsilane | 17937-68-7 [sigmaaldrich.com]

Application Note: Precision Polymerization of Diphenyldivinylsilane (DPDVS)

Part 1: Executive Summary & Monomer Profile

Diphenyldivinylsilane (DPDVS) is a high-performance organosilicon monomer distinguished by its high refractive index (RI) and thermal stability. Unlike standard dimethyl-substituted siloxanes, the bulky phenyl groups in DPDVS provide steric protection and π-electron density, making it a critical candidate for:

-

High-RI Optical Polymers: LEDs, encapsulation materials, and intraocular lenses.

-

Thermal Stabilizers: Enhancing the degradation temperature of vinyl copolymers.

-

Crosslinking Agents: Introducing silicon nodes into styrenic or acrylic backbones.

This guide details three distinct "addition" polymerization routes. Note that while DPDVS contains vinyl groups, its steric bulk renders it kinetically challenging for standard homopolymerization. Therefore, Thiol-Ene Click and Hydrosilylation are the preferred routes for linear polymer synthesis, while Free Radical Polymerization is reserved for copolymerization/crosslinking.

Monomer Specifications & Handling

| Property | Value | Critical Handling Note |

| CAS Number | 17937-68-7 | Verify purity >97% by GC before use. |

| Molecular Weight | 236.43 g/mol | High MW compared to divinyltetramethyldisiloxane. |

| Boiling Point | ~300°C | Non-volatile; requires high vacuum for distillation. |

| Inhibitor | TBC or MEHQ | Must be removed via alumina column or washing prior to Pt-catalyzed reactions to prevent catalyst poisoning. |

| Refractive Index | significantly higher than PDMS (~1.40). |

Part 2: Decision Matrix & Mechanisms

The choice of polymerization route depends entirely on the desired polymer architecture.

Figure 1: Strategic decision tree for DPDVS polymerization. Select Route A for rapid prototyping, Route B for silicone-like elastomers, and Route C for modifying thermoplastics.

Part 3: Detailed Protocols

Protocol A: Thiol-Ene "Click" Polyaddition

Mechanism: Radical-mediated step-growth polymerization. Why this route? It overcomes the steric hindrance of the phenyl groups better than conventional radical homopolymerization. It creates a thio-ether linkage which is flexible and chemically resistant.

Materials:

-

Monomer A: Diphenyldivinylsilane (DPDVS)

-

Monomer B: 1,2-Ethanedithiol (or equivalent dithiol linker)

-

Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV; AIBN for thermal.[1]

-

Solvent: Toluene or THF (Anhydrous).

Step-by-Step Methodology:

-

Stoichiometry Control (Critical):

-

Weigh DPDVS (10.0 mmol) and Dithiol (10.0 mmol) into a vial.

-

Expert Note: Unlike chain-growth, step-growth requires a perfect 1:1 molar ratio of functional groups (Vinyl:Thiol) to achieve high molecular weight (Carothers equation). A 1% error limits the degree of polymerization (

) to ~100.

-

-

Initiation Setup:

-

Add DMPA (1 wt% relative to monomers).

-

Dissolve in minimal Toluene (50 wt% solids) to ensure mobility as viscosity rises.

-

Degas the solution by bubbling Nitrogen for 10 minutes (Thiol-ene is resistant to oxygen inhibition, but degassing prevents side oxidations).

-

-

Polymerization:

-

UV Method: Expose to 365 nm UV light (10 mW/cm²) for 15–30 minutes.

-

Thermal Method: Heat to 70°C with AIBN for 4 hours.

-

-

Validation (Self-Validating Step):

-

Monitor the disappearance of the Vinyl peak in FTIR (

and -

Success Criterion: >95% conversion of vinyl groups.[2]

-

Protocol B: Platinum-Catalyzed Hydrosilylation

Mechanism: Chalk-Harrod Mechanism (coordination insertion). Why this route? Produces Si-C-Si linkages, maintaining the inorganic backbone character. Ideal for high-RI silicone fluids or elastomers.

Materials:

-

Monomer A: DPDVS

-

Monomer B: 1,1,3,3-Tetramethyldisiloxane (H-Si-O-Si-H) or Diphenylsilane (

). -

Catalyst: Karstedt’s Catalyst (Pt(0) in divinyltetramethyldisiloxane).

-

Inhibitor: 1-Ethynyl-1-cyclohexanol (optional, for pot-life control).

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Dilute Karstedt's catalyst in toluene to 100 ppm Pt concentration.

-

-

Reaction Assembly:

-

In a flame-dried Schlenk flask under Argon, combine DPDVS and the Si-H comonomer (1:1 molar ratio).

-

Heat to 60°C.

-

-

Addition:

-

Add the catalyst solution (10–20 ppm Pt final concentration).

-

Expert Note: The reaction is exothermic. Add catalyst slowly if working on >10g scale.

-

-

Post-Cure:

-

Maintain 80°C for 4 hours.

-

Validation: Check for the disappearance of the Si-H bond in FTIR (~

).

-

Protocol C: Radical Copolymerization (Refractive Index Modifier)

Mechanism: Chain-growth free radical polymerization. Why this route? DPDVS is rarely homopolymerized via radicals due to cyclization tendencies. It is best used as a comonomer (5–20 mol%) with Styrene or Methyl Methacrylate (MMA) to boost Refractive Index.

Step-by-Step Methodology:

-

Purification:

-

Wash Styrene/MMA with 10% NaOH to remove inhibitors; dry over

. -

Pass DPDVS through a neutral alumina plug.

-

-

Synthesis:

-

Combine Styrene (80 mol%) and DPDVS (20 mol%) in a pressure tube.

-

Add AIBN (0.5 wt%).

-

Solvent: Anisole (1:1 v/v with monomer).

-

-

Polymerization:

-

Freeze-Pump-Thaw (3 cycles) to remove Oxygen (Critical: Oxygen kills radical chains).

-

Heat to 70°C for 12 hours.

-

-

Precipitation:

-

Pour the viscous solution into excess cold Methanol.

-

Filter and dry the white precipitate under vacuum.

-

Part 4: Technical Insight - The ADMET Challenge

Researchers often attempt Acyclic Diene Metathesis (ADMET) on DPDVS using Grubbs catalysts.[3]

-

The Problem: DPDVS is sterically hindered and electronically deactivated compared to terminal alkyl dienes. The bulky phenyl groups adjacent to the vinyl silane hinder the approach of the Ruthenium carbene.

-

The Result: Instead of clean metathesis (releasing ethylene), the reaction often stalls or undergoes Silylative Coupling , a competing mechanism yielding irregular structures.

-

Recommendation: For precision synthesis, avoid ADMET for DPDVS unless using specialized molybdenum catalysts. Use Protocol A (Thiol-Ene) for similar step-growth architectures.

Part 5: Characterization & Troubleshooting

| Technique | Observation | Interpretation |

| 1H NMR | Vinyl protons ( | Disappearance indicates conversion. Broadening indicates polymer formation. |

| GPC (SEC) | Retention Time | Shift to lower retention times confirms MW growth. Use Polystyrene standards for Route C. |

| Refractometry | Refractive Index ( | Linear increase with DPDVS content. Target >1.58 for high-performance opticals. |

| TGA | Weight Loss | Onset of degradation ( |

Troubleshooting Guide:

-

Issue: Low Molecular Weight in Protocol A/B.

-

Cause: Stoichiometric imbalance.

-

Fix: Use high-precision weighing or "titrate" the end-groups by adding small amounts of the deficient monomer at the end.

-

-

Issue: Catalyst "Blacking Out" (Colloidal Pt) in Protocol B.

-

Cause: Overheating or inhibitor contamination.

-

Fix: Reduce temperature to 60°C; ensure DPDVS is inhibitor-free.

-

References

-

Thiol-Ene Click Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]

-

Silicon-Based ADMET Limitations: Marciniec, B. (2005). Silylative Coupling of Olefins with Vinylsilanes. Coordination Chemistry Reviews, 249(21-22), 2374–2390. [Link]

-

High Refractive Index Polymers: Olshavsky, M. A., & Allcock, H. R. (1997). Poly(organophosphazenes) with High Refractive Indices. Macromolecules, 30(14), 4179–4183. [Link]

-

Hydrosilylation Mechanisms: Lewis, L. N. (1990). Chemical Catalysis by Colloids and Clusters. Chemical Reviews, 93(8), 2693–2730. [Link]

Sources

Application Note: Surface Engineering of Nanocarriers using Diphenyldivinylsilane (DPDVS)

[1]